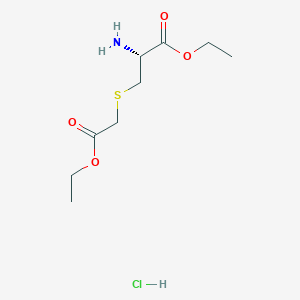

Carbocisteine Diethyl Ester Hydrochloride

Description

Properties

Molecular Formula |

C9H18ClNO4S |

|---|---|

Molecular Weight |

271.76 g/mol |

IUPAC Name |

ethyl (2R)-2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO4S.ClH/c1-3-13-8(11)6-15-5-7(10)9(12)14-4-2;/h7H,3-6,10H2,1-2H3;1H/t7-;/m0./s1 |

InChI Key |

IBYFHUSVPNCBAD-FJXQXJEOSA-N |

Isomeric SMILES |

CCOC(=O)CSC[C@@H](C(=O)OCC)N.Cl |

Canonical SMILES |

CCOC(=O)CSCC(C(=O)OCC)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Carbocisteine Diethyl Ester Hydrochloride

Synthetic Pathways for Carbocisteine (B549337) Diethyl Ester Hydrochloride

The synthesis of Carbocisteine Diethyl Ester Hydrochloride logically begins with the amino acid L-cysteine (B1669680) or its derivatives, proceeding through key chemical transformations to achieve the desired diethyl ester structure.

Precursor-Based Synthesis Approaches for this compound

The most plausible synthetic routes for this compound originate from L-cysteine, a naturally occurring amino acid containing a reactive thiol group. A primary strategy involves a two-step process: S-alkylation followed by esterification, or vice-versa.

One logical pathway commences with the S-alkylation of L-cysteine using an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. In this reaction, the nucleophilic thiol group of L-cysteine attacks the electrophilic carbon of the ethyl haloacetate, displacing the halide and forming S-(ethoxycarbonylmethyl)-L-cysteine (Carbocisteine ethyl ester). This reaction is typically carried out under basic conditions to deprotonate the thiol, enhancing its nucleophilicity.

The subsequent step involves the esterification of the remaining carboxylic acid group of the S-substituted cysteine intermediate. This can be achieved through various esterification methods, as detailed in the following section.

Alternatively, the synthesis can begin with the esterification of L-cysteine to yield L-cysteine ethyl ester. chemicalbook.comprepchem.com This intermediate then undergoes S-alkylation with ethyl chloroacetate to form the final product. The choice of pathway may depend on the desired reaction conditions, solubility of intermediates, and potential for side reactions.

Esterification Reactions in the Synthesis of this compound

Esterification is a critical transformation in the synthesis of this compound. The most common and direct method for esterifying amino acids is the Fischer-Speier esterification. pearson.comorganic-chemistry.orgepfl.ch This reaction involves treating the amino acid or its S-alkylated derivative with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. acs.org

In the context of synthesizing this compound, if starting with S-(carboxymethyl)-L-cysteine (Carbocisteine), the compound would be refluxed in ethanol with a catalyst. The acid catalyst serves two purposes: it protonates the carbonyl oxygen of the carboxylic acids, making them more electrophilic and susceptible to nucleophilic attack by ethanol, and it also protonates the amino group, preventing it from engaging in undesired side reactions. The use of hydrogen chloride as a catalyst is particularly advantageous as it directly yields the desired hydrochloride salt of the final product. To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.orgepfl.ch

The synthesis of L-cysteine ethyl ester hydrochloride, a potential precursor, is well-documented and typically employs thionyl chloride in ethanol. chemicalbook.com This method is highly effective for converting the carboxylic acid to the ethyl ester.

Stereoselective Synthesis Considerations for this compound

The stereochemistry of this compound is a crucial aspect, as the biological activity of chiral molecules is often dependent on their specific configuration. The "L-" designation in the parent compound, Carbocisteine, indicates that it is derived from the naturally occurring L-cysteine.

Maintaining this stereochemical integrity throughout the synthesis is paramount. The primary chiral center is the α-carbon of the cysteine backbone. The reaction conditions for both S-alkylation and Fischer-Speier esterification are generally considered mild enough to not cause significant racemization at this center. S-alkylation occurs at the sulfur atom and does not directly involve the chiral carbon. nih.gov Acid-catalyzed esterification, while involving protonation and nucleophilic attack at the carboxyl group, typically does not affect the configuration of the α-carbon.

Therefore, by starting with enantiomerically pure L-cysteine, it is expected that the final product, this compound, will also be obtained in the L-configuration with high enantiomeric purity. The importance of stereoselective synthesis is well-recognized in the preparation of pharmaceutical intermediates to ensure high therapeutic activity and minimize potential side effects associated with undesired stereoisomers. google.com

By-product Formation and Impurity Generation During this compound Synthesis

As with any chemical synthesis, the preparation of this compound is susceptible to the formation of by-products and impurities. The nature and quantity of these impurities depend on the chosen synthetic route, reaction conditions, and the purity of the starting materials.

Identification of Synthetic Impurities of this compound

Several potential impurities can arise during the synthesis of this compound. A thorough understanding of these impurities is essential for developing effective purification strategies and ensuring the quality of the final product.

Potential Synthetic Impurities:

| Impurity Name | Potential Origin |

| L-Cysteine | Unreacted starting material |

| L-Cystine | Oxidation of L-cysteine |

| Ethyl Chloroacetate | Unreacted reagent |

| S-(Carboxymethyl)-L-cysteine (Carbocisteine) | Incomplete esterification of the S-alkylated intermediate |

| L-Cysteine Ethyl Ester | Incomplete S-alkylation |

| N,S-bis(ethoxycarbonylmethyl)-L-cysteine | Over-alkylation of the amino and thiol groups |

| D-Carbocisteine Diethyl Ester Hydrochloride | Racemization of the chiral center |

The presence of unreacted starting materials and intermediates is a common source of impurities. Additionally, side reactions such as oxidation and over-alkylation can lead to the formation of undesired by-products.

Mechanisms of Impurity Formation in this compound Synthesis

The formation of impurities in the synthesis of this compound can be attributed to several chemical mechanisms.

Incomplete Reactions : The most straightforward mechanism of impurity formation is the failure of the reactions to go to completion. This results in the presence of starting materials like L-cysteine and intermediates such as L-cysteine ethyl ester or S-(carboxymethyl)-L-cysteine in the final product.

Oxidation : The thiol group of cysteine is susceptible to oxidation, especially in the presence of air or other oxidizing agents. This can lead to the formation of L-cystine, the disulfide dimer of L-cysteine, particularly if the reaction is carried out under non-inert conditions.

Over-alkylation : The nitrogen atom of the amino group in L-cysteine also possesses nucleophilic character. Under certain conditions, particularly if the amino group is not protonated, it can compete with the thiol group in the S-alkylation step, leading to N-alkylation or N,S-dialkylation products.

Side Reactions of Esterification : During Fischer-Speier esterification, side reactions can occur, although they are generally minimal under controlled conditions. For amino acids, potential side reactions could involve the amino group if it is not adequately protected by protonation. mdpi.com

Racemization : Although less common under standard S-alkylation and esterification conditions, harsh basic or acidic conditions, or elevated temperatures for prolonged periods, could potentially lead to some degree of racemization at the α-carbon, resulting in the formation of the D-enantiomer.

A comprehensive understanding of these mechanisms is crucial for optimizing the synthetic process to minimize impurity formation and ensure the production of high-purity this compound. researchgate.net

Continuous-Flow Reactor Applications in this compound Synthesis

Direct documentation of continuous-flow reactor applications for the synthesis of this compound is limited in publicly accessible scientific literature. However, the continuous-flow synthesis of the parent compound, Carbocisteine (S-carboxymethyl-L-cysteine), has been successfully demonstrated and patented, offering a significant advancement over traditional batch methods. googleapis.com These methodologies provide a strong precedent for the potential application of flow chemistry to the synthesis of its derivatives.

Traditional batch reactors for Carbocisteine synthesis present challenges in accurately controlling critical parameters like temperature, reaction time, and pH. This can lead to significant fluctuations in product quality and yield, with an increased likelihood of impurity generation. googleapis.com Continuous-flow reactors offer a robust solution to these issues by providing superior control over reaction conditions, leading to higher quality products, more consistent yields, and easier operational control. googleapis.com

A patented method for preparing Carbocisteine using a continuous-flow reactor involves a condensation reaction between L-cysteine and a chloroacetic acid compound in the presence of a base. googleapis.com The precise control afforded by the flow reactor minimizes the formation of impurities, allowing the product to meet stringent pharmaceutical standards with conventional post-processing. googleapis.com

The process involves preparing separate feeds of the reactants. For instance, a mixed raw material liquid containing L-cysteine hydrochloride monohydrate and chloroacetic acid is prepared, along with a separate feed of a base, such as sodium hydroxide (B78521) (NaOH). googleapis.com These liquids are then pumped at controlled flow rates into the reactor. googleapis.com The reaction residence time and temperature are precisely maintained to ensure optimal conversion and purity. googleapis.com

The following table details exemplary parameters used in the continuous-flow synthesis of Carbocisteine, as described in patent literature. googleapis.com

| Parameter | Value |

| Reactant I | L-cysteine hydrochloride monohydrate |

| Reactant II | Chloroacetic acid |

| Base (Liquid V) | 8 mol/L NaOH |

| Molar Ratio (I:II) | 1:1.05 |

| Concentration of I | 1.25 mol/L |

| Concentration of II | 1.3125 mol/L |

| Flow Rate (Liquid I-II) | 4 mL/min |

| Flow Rate (Liquid V) | 2 mL/min |

| Reaction Residence Time | 8.33 min |

| Reaction Temperature | 55-61 °C |

This interactive table summarizes the conditions for the continuous-flow synthesis of the parent compound, Carbocisteine.

This established continuous-flow process for Carbocisteine could theoretically be extended to produce this compound. This would likely involve a subsequent "telescoped" continuous esterification step, where the effluent from the first reactor containing Carbocisteine is directly mixed with ethanol and an acid catalyst in a second flow reactor module. Such an integrated process would maintain the benefits of flow chemistry, including reduced footprint, enhanced safety, and high throughput, for the production of the ester derivative.

Patent Landscape of this compound Synthesis Routes

The patent landscape is primarily focused on the synthesis of the active pharmaceutical ingredient Carbocisteine, rather than its specific diethyl ester hydrochloride derivative. Patents for Carbocisteine synthesis routes have evolved from traditional batch processes to more advanced and efficient methods, including one-pot and continuous-flow systems.

Early patents often described methods starting from L-cystine, which is reduced to L-cysteine in situ before reacting with a haloacetic acid. One such method involves the acidic reduction of cystine with zinc, followed by carboxymethylation in an alkaline medium by adjusting the pH to 8-12. google.com This approach avoids the isolation of the easily oxidized cysteine intermediate. google.com

More recent innovations aim to simplify the manufacturing process, reduce costs, and improve safety and yield. Key developments found in the patent literature include:

Continuous-Flow Synthesis: As detailed in the previous section, a recent European patent (EP 4067341 A1) discloses a method for preparing Carbocisteine using a continuous-flow reactor. googleapis.com The primary advantage cited is the ability to overcome the limitations of batch reactors, where precise control of reaction conditions is difficult. The continuous-flow method results in a higher quality product with less fluctuation in yield. googleapis.com

Electrochemical Methods: Some patents describe processes for producing thioethers, including Carbocisteine, through electrochemical methods. google.com

A summary of key patents related to the synthesis of the parent compound, Carbocisteine, is presented below.

| Patent Number | Title | Key Innovation | Starting Materials |

| KR820001159B1 | Synthesis of Carbocysteine | In-situ reduction of cystine and subsequent reaction without isolation of cysteine, improving yield and simplifying the process. google.com | L-cystine, Zinc, Monochloroacetic acid |

| CN105418471A | Synthetic method of carbocisteine | A one-pot reaction process at normal temperature without nitrogen protection, changing from a two-step crystallization to a one-step process. google.com | L-cysteine hydrochloride, Chloroacetic acid |

| EP 4067341 A1 | Method for preparing carbocisteine | Use of a continuous-flow reactor to achieve superior control over reaction parameters, leading to higher product quality and yield. googleapis.com | L-cysteine, Chloroacetic acid compound |

| CN106083673B | A kind of preparation technology of carbocisteine | Details a specific preparation technology for Carbocisteine. nih.gov | Not specified |

This interactive table highlights significant patents in the synthesis of Carbocisteine.

No patents specifically detailing the synthesis routes for this compound were identified. This compound is often categorized as a related substance or impurity of Carbocisteine, and as such, its synthesis is not the primary subject of dedicated process patents. clearsynth.comcleanchemlab.com The synthesis would fall under general organic chemistry principles, primarily Fischer-Speier esterification, which is a well-established and non-proprietary method.

Advanced Analytical and Characterization Techniques for Carbocisteine Diethyl Ester Hydrochloride

Chromatographic Methods for Quantitative Analysis and Impurity Profiling of Carbocisteine (B549337) Diethyl Ester Hydrochloride

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the pharmaceutical industry for ensuring the identity, purity, and potency of active pharmaceutical ingredients (APIs) and their formulations. For Carbocisteine Diethyl Ester Hydrochloride, a derivative of the mucolytic agent Carbocisteine, these methods are critical for quantitative analysis and for the detection and characterization of process-related impurities and degradation products. The inherent chemical properties of the molecule—a hydrophobic ester with a polar, ionizable amino group—necessitate tailored chromatographic strategies to achieve effective separation and reliable quantification.

High-Performance Liquid Chromatography (HPLC) of this compound

HPLC stands as the primary analytical tool for the quality control of this compound. Its versatility allows for the application of various separation modes, column technologies, and detection systems to develop precise, accurate, and robust analytical methods. These methods are essential for routine analysis in quality control laboratories and for stability studies to ensure the product's quality over its shelf life.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC used in pharmaceutical analysis due to its applicability to a wide range of non-polar to moderately polar compounds. In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.

For this compound, the presence of the two ethyl ester groups makes the molecule significantly more hydrophobic than its parent compound, Carbocisteine. This characteristic makes it an ideal candidate for analysis by RP-HPLC. Separation is achieved based on the hydrophobic interactions between the analyte and the non-polar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8). A typical RP-HPLC method for the parent compound, Carbocisteine, utilizes a highly aqueous mobile phase. sphinxsai.com However, due to its increased hydrophobicity, this compound would exhibit strong retention under these conditions. Therefore, the mobile phase composition must be adjusted to include a higher percentage of an organic modifier, such as acetonitrile (B52724) or methanol (B129727), to ensure elution within a reasonable timeframe.

A simple isocratic RP-HPLC method can be developed for the routine assay of this compound. The method would involve a C18 column and a mobile phase consisting of a buffered aqueous solution and acetonitrile.

Table 1: Illustrative Comparison of RP-HPLC Parameters for Carbocisteine and Projected Parameters for its Diethyl Ester

| Parameter | Typical Method for Carbocisteine sphinxsai.com | Projected Method for Carbocisteine Diethyl Ester HCl |

| Column | BDS Hypersil C18 (250 x 4.6 mm, 5 µm) | Hypersil C18 or C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Water: Acetonitrile (95:5 v/v) | Buffered Water (e.g., Phosphate (B84403) or Formate): Acetonitrile (60:40 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | UV at 215 nm | UV at 210-220 nm |

| Rationale for Change | N/A | The increased hydrophobicity of the diethyl ester requires a stronger (higher organic content) mobile phase for elution. |

Ion-Pair HPLC Applications for this compound

While this compound is more hydrophobic than its parent, the primary amino group remains a key functional group that is protonated (positively charged) at acidic to neutral pH. This ionic character can sometimes lead to poor peak shape (tailing) on conventional RP-HPLC columns due to interactions with residual silanols. Ion-Pair HPLC is a technique used to improve the retention and peak shape of ionic analytes in reversed-phase systems.

This technique involves adding an ion-pairing reagent to the mobile phase. For a cationic analyte like protonated this compound, an anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., 1-hexane sulfonic acid or sodium octane (B31449) sulfonate), is used. jocpr.comgoogle.com The reagent forms a neutral ion-pair with the analyte, which has increased hydrophobicity and interacts more strongly and consistently with the reversed-phase column, resulting in improved retention and peak symmetry.

The use of an ion-pair reagent can also provide an additional mechanism to fine-tune the selectivity of the separation, which is particularly useful for resolving the main compound from closely related impurities that may share similar hydrophobicity but differ in their ionic character. For instance, a method for Carbocisteine utilized a buffer of potassium dihydrogen phosphate and 1-hexane sulphonic acid sodium salt with methanol. jocpr.com A similar approach could be adapted for the diethyl ester, optimizing the concentration of the ion-pairing reagent and the mobile phase composition to achieve the desired separation. google.com

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from any potential degradation products, process impurities, or excipients. openaccessjournals.comsciencescholar.us The development of such a method is a regulatory requirement and is crucial for determining the shelf-life of a drug product.

The process begins with forced degradation studies, where the this compound is subjected to stress conditions more severe than those encountered during routine storage. nih.gov These conditions typically include:

Acid and Base Hydrolysis: The ester linkages are susceptible to hydrolysis, which would yield the mono-ester and ultimately the parent Carbocisteine.

Oxidation: The sulfide (B99878) moiety is prone to oxidation, likely forming the corresponding sulfoxide (B87167) derivative, analogous to the known degradation of Carbocisteine. nih.gov

Thermal Stress: Exposure to high temperatures can accelerate degradation reactions.

Photolytic Stress: Exposure to light (UV and visible) can induce photodegradation.

The resulting stressed samples are then analyzed to identify the degradation products formed. The HPLC method is subsequently developed and optimized to achieve baseline separation between the intact drug and all significant degradation products. researchgate.net For Carbocisteine, identified degradation products include its lactam (5-oxo-thiomorpholine-3-carboxylic acid) and sulfoxide. nih.gov A stability-indicating method for the diethyl ester would need to resolve the parent drug from its potential sulfoxide, mono-ester, and the parent Carbocisteine itself.

Table 2: Potential Degradation Products of this compound

| Stress Condition | Potential Degradation Product | Rationale |

| Acid/Base Hydrolysis | Carbocisteine Ethyl Ester (mono-ester) | Hydrolysis of one of the two ester groups. |

| Acid/Base Hydrolysis | Carbocisteine | Complete hydrolysis of both ester groups. |

| Oxidation (e.g., H₂O₂) | Carbocisteine Diethyl Ester Sulfoxide | Oxidation of the sulfide functional group. |

Column Chemistries and Mobile Phase Optimization for this compound Analysis

The selection of the appropriate column chemistry and the optimization of the mobile phase are the most critical steps in HPLC method development. mastelf.com

Column Chemistries:

Reversed-Phase (C18, C8): As discussed, these are the workhorse columns for an analyte like this compound due to its hydrophobic nature. C18 columns provide higher retention, while C8 columns offer slightly less retention and can sometimes provide different selectivity. sphinxsai.comresearchgate.net

Mixed-Mode Columns: These columns possess both reversed-phase and ion-exchange characteristics. For example, a column combining hydrophobic C18 chains with strong cation exchange (SCX) functionalities could offer unique selectivity for separating the cationic this compound from neutral or acidic impurities. nih.govthermofisher.com Such columns have been successfully used for the impurity profiling of the parent Carbocisteine. sci-hub.se

Amino Columns: An amino propyl silane (B1218182) column has been used for Carbocisteine analysis, operating in a reversed-phase mode. jocpr.comjocpr.com This could be another option to explore for unique selectivity.

Mobile Phase Optimization:

Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak efficiency (narrower peaks) and has a lower UV cutoff. The percentage of the organic modifier is adjusted to control the retention time of the analyte. sigmaaldrich.com

pH: The pH of the mobile phase is a critical parameter. It should be controlled to ensure the analyte is in a single, stable ionic form. For this compound, maintaining a pH between 2.5 and 4.5 would ensure the primary amino group is consistently protonated, promoting good peak shape and reproducible retention.

Buffer: A buffer (e.g., phosphate, acetate, or formate) is used to control the pH of the mobile phase. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) are required. researchgate.net

Optimization is a systematic process, often involving studying the effects of variables like organic solvent ratio, pH, and buffer concentration on the resolution between the main peak and its closest eluting impurity.

UV Detection: Ultraviolet (UV) detection is the most common detection method used in HPLC for routine quality control. This compound, like its parent compound, does not possess a strong chromophore. Its UV absorbance is primarily due to the carboxyl functional groups. Consequently, detection is typically performed at low wavelengths, in the range of 200-220 nm, to achieve adequate sensitivity. sphinxsai.comsielc.com While effective for assay and quantification of the main peak, its lack of specificity can be a limitation when analyzing for impurities in complex sample matrices.

Mass Spectrometry (MS) Detection: Liquid Chromatography-Mass Spectrometry (LC-MS) offers significantly higher sensitivity and selectivity compared to UV detection. researchgate.net MS detection identifies compounds based on their mass-to-charge ratio (m/z), providing unambiguous confirmation of the analyte's identity.

Quantitative Analysis: For quantitative purposes, tandem mass spectrometry (LC-MS/MS) is often employed, operating in Multiple Reaction Monitoring (MRM) mode. This technique is highly specific and is the standard for determining drug concentrations in biological samples. nih.gov For this compound (MW=235.29), the protonated molecule [M+H]⁺ would be monitored at an m/z of approximately 236.3.

Impurity Identification: During method development and stability studies, LC-MS is invaluable for identifying unknown peaks. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is a critical step in its structural elucidation. nih.gov

Given the weak UV absorbance of this compound, alternative universal detectors like the Charged Aerosol Detector (CAD) could also be considered. CAD provides a response that is largely independent of the chemical structure of the analyte, making it useful for quantifying impurities that may lack a UV chromophore and for ensuring that all non-volatile substances are detected. nih.govresearchgate.net

Ion Chromatography (IC) for this compound Analysis

Ion Chromatography (IC) is a powerful analytical technique used for the separation and quantification of ions and polar molecules. While specific IC methods for this compound are not extensively detailed in publicly available research, the application of IC is well-established for the quality control of its parent compound, Carbocisteine.

In the context of Carbocisteine production, IC is a sensitive and straightforward method for determining process-related impurities, requiring minimal sample preparation like direct injection. thermofisher.com A primary application is the detection and quantification of monochloroacetic acid (MCAA), a cardiotoxic and hematotoxic substrate used in the synthesis of Carbocisteine. thermofisher.comchromatographytoday.com The efficient quality control of the final drug product relies on ensuring that such impurities are below acceptable limits. chromatographytoday.com

For this compound, which is often used as an impurity reference standard, IC would serve a similar critical role in quality control. clearsynth.comcleanchemlab.com A hypothetical IC method could be developed to detect and quantify residual amounts of the parent compound, Carbocisteine, or other charged precursors and degradation products. The technique's ability to separate a wide range of inorganic and organic anions makes it suitable for this purpose. thermofisher.com A typical IC system for such an analysis is outlined below.

Table 1: Representative Ion Chromatography System Parameters for Impurity Profiling

| Parameter | Specification |

|---|---|

| System | Reagent-Free™ IC (RFIC™) system |

| Column | Hydroxide-selective anion-exchange (e.g., Dionex IonPac AS11-HC) |

| Eluent | Electrolytically generated potassium hydroxide (B78521) (KOH) |

| Detector | Suppressed Conductivity Detector |

| Software | Chromatography Data System (e.g., Chromeleon™) |

Spectroscopic Characterization in this compound Research

Spectroscopic methods are indispensable for the structural and qualitative analysis of this compound, providing insights into its electronic structure, functional groups, and atomic connectivity.

UV Spectrophotometry for this compound

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds. For the parent compound, Carbocisteine, UV spectrophotometric methods have been developed and validated for its estimation in bulk drug and pharmaceutical formulations. researchgate.netajrconline.org These methods are noted for their simplicity, speed, and precision. researchgate.net

Studies on Carbocisteine show a maximum absorbance (λmax) in the low UV region, typically around 200.4 nm to 217 nm when dissolved in 0.1N hydrochloric acid (HCl). researchgate.netscirp.org The chromophore responsible for this absorption is associated with the thioether and amino functional groups. Since the esterification of the carboxylic acid groups in Carbocisteine to form this compound does not introduce a new chromophore or significantly alter the existing one, it is expected that the diethyl ester would exhibit a similar UV absorption profile. The method demonstrates good linearity, adhering to Beer's law over a concentration range of 10 to 140 µg/ml. researchgate.netajrconline.org

Table 2: UV Spectrophotometric Validation Parameters for Carbocisteine

| Parameter | Result | Reference |

|---|---|---|

| Maximum Wavelength (λmax) | ~200.4 nm (in 0.1N HCl) | researchgate.net |

| Linearity Range | 10 - 140 µg/ml | researchgate.netajrconline.org |

| Correlation Coefficient (r²) | 0.9999 | researchgate.net |

| Solvent | 0.1N Hydrochloric Acid | researchgate.netajrconline.org |

Fourier Transform Infrared (FTIR) Spectroscopy in this compound Research

Fourier Transform Infrared (FTIR) spectroscopy is a definitive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be distinctly different from that of Carbocisteine due to the presence of two ethyl ester groups and the hydrochloride salt of the primary amine.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ammonium (R-NH3+) | N-H stretching | 2500 - 3000 (broad) |

| Ester (R-CO-OR') | C=O stretching | 1730 - 1750 |

| Alkyl C-H | C-H stretching | 2850 - 2960 |

| Ester (R-CO-OR') | C-O stretching | 1100 - 1300 |

| Thioether (R-S-R') | C-S stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, ¹H NMR and ¹³C NMR would provide unambiguous confirmation of its structure.

The ¹H NMR spectrum is particularly informative. The two ethyl ester groups would each give rise to a characteristic ethyl pattern: a quartet for the methylene (B1212753) protons (-O-CH₂) and a triplet for the methyl protons (-CH₃). Due to slight differences in their chemical environments, these two ethyl groups may have slightly different chemical shifts. The protons on the cysteine backbone, including the alpha-proton (α-CH) and the two methylene protons adjacent to the sulfur atom (-S-CH₂-), would appear as distinct multiplets. The protons of the ammonium group (-NH3+) would likely appear as a broad singlet. The integration of these signals would correspond directly to the number of protons in each group, confirming the molecular structure.

Based on analogous compounds like Diethyl aminomalonate hydrochloride, the signals for the ethyl groups can be predicted with reasonable accuracy. chemicalbook.com

Table 4: Predicted ¹H NMR Spectral Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ester Methyl (-O-CH₂-CH₃) | ~1.2 - 1.4 | Triplet (t) |

| Methylene (-S-CH₂-COOEt) | ~3.3 - 3.6 | Singlet (s) or AB quartet |

| Ester Methylene (-O-CH₂-CH₃) | ~4.1 - 4.4 | Quartet (q) |

| Backbone Methylene (α-CH-CH₂-S-) | ~3.0 - 3.4 | Multiplet (m) |

| Alpha Proton (α-CH) | ~4.0 - 4.5 | Multiplet (m) |

| Ammonium (-NH₃+) | Variable, broad | Singlet (br s) |

Mass Spectrometry for Structural Elucidation and Quantification of this compound

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of an analyte.

Tandem Mass Spectrometry (MS/MS) Approaches for this compound

Tandem mass spectrometry (MS/MS) is an advanced technique used for both structural elucidation and highly selective quantification. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.

For this compound (Molecular Weight: 271.76 g/mol ), the precursor ion in positive electrospray ionization (ESI) mode would be the protonated molecule [M+H]⁺ at an m/z of approximately 272.1. lgcstandards.com While specific MS/MS studies on this molecule are not widely published, a fragmentation pathway can be predicted based on its structure. Common fragmentation pathways would likely involve the neutral loss of ethanol (B145695) (46 Da) or ethene (28 Da) from the ester groups, cleavage of the C-S bond, and loss of the entire ethoxycarbonylmethyl group.

This technique is also the basis for highly sensitive and selective quantitative methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Such methods are well-established for the parent compound, Carbocisteine, in biological matrices like human plasma, demonstrating high precision and accuracy with low limits of quantification. nih.govnih.gov An LC-MS/MS method for this compound would be invaluable for pharmacokinetic studies or for its quantification as a trace impurity in the parent drug.

Table 5: Predicted MS/MS Fragmentation for this compound

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |

|---|---|---|

| [M+H]⁺ ≈ 272.1 | 226.1 | Loss of Ethanol (C₂H₅OH) |

| [M+H]⁺ ≈ 272.1 | 198.1 | Loss of Ethoxycarbonyl (COOC₂H₅) |

| [M+H]⁺ ≈ 272.1 | 185.1 | Loss of Ethoxycarbonylmethyl (CH₂COOC₂H₅) |

| [M+H]⁺ ≈ 272.1 | 102.1 | Cleavage yielding [C₃H₆NO₂]⁺ fragment |

High Resolution Accurate Mass (HRAM) Techniques in this compound Research

High-Resolution Accurate Mass (HRAM) spectrometry is a critical analytical tool in the research and quality control of this compound. This technology is distinguished by its capacity to provide high-resolution and mass-accurate data, which is instrumental for the definitive identification and quantification of the compound and its related substances. Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers are frequently employed, offering the necessary resolving power to differentiate between molecules with very close mass-to-charge ratios. researchgate.netumb.edu

Key applications of HRAM in the study of this compound include:

Impurity and Degradation Product Identification: HRAM is adept at detecting and characterizing impurities that may arise during the synthesis of this compound or its degradation over time. nih.gov For instance, a stability-indicating method for S-carboxymethyl-L-cysteine identified degradation products using mass spectrometry. nih.gov A recent study utilized a general unknown comparative screening (GUCS) approach with a high-resolution quadrupole time-of-flight mass spectrometer to identify two previously unknown degradation products of carbocisteine in syrup formulations. nih.gov These were identified as the carbocisteine lactam of the sulfoxides and the disulfide between l-cysteine (B1669680) and thioglycolic acid. nih.gov

Structural Elucidation: The high mass accuracy of HRAM allows for the determination of the elemental composition of unknown compounds, which is a crucial step in their structural elucidation. researchgate.net This capability is vital for confirming the identity of new impurities or metabolites.

Confirmation of Molecular Identity: HRAM provides unequivocal confirmation of the molecular formula of this compound by comparing the experimentally measured accurate mass to the theoretically calculated mass. This high degree of certainty is essential for regulatory compliance and ensuring the quality of the active pharmaceutical ingredient.

The data generated by HRAM techniques is characterized by its high specificity and sensitivity, making it an invaluable asset in pharmaceutical analysis where precise identification of all components in a drug substance or product is paramount. nih.gov

Method Validation and Quality Control in Analytical Research for this compound

The validation of analytical methods and stringent quality control are fundamental to ensuring the reliability and accuracy of data in the analysis of this compound. These processes guarantee that an analytical procedure is fit for its intended purpose.

Parameters of Analytical Method Validation for this compound (Linearity, Accuracy, Precision, Robustness)

Analytical method validation for this compound is conducted in alignment with the guidelines established by the International Council for Harmonisation (ICH). researchgate.neteuropa.eu This involves a thorough assessment of several key performance parameters to ensure the method's suitability. sphinxsai.comjocpr.com

Linearity: This parameter confirms that the analytical method's response is directly proportional to the concentration of this compound over a specified range. ms-editions.cl A linear relationship is typically demonstrated by a high correlation coefficient (r²) value, often expected to be ≥ 0.999. researchgate.netnih.gov

Accuracy: Accuracy measures the closeness of the results obtained by the method to the true value. researchgate.net It is often assessed through recovery studies, where a known quantity of this compound is added to a sample matrix, and the percentage of the analyte recovered is calculated. jocpr.com Acceptable recovery is generally within the range of 98.0% to 102.0%.

Precision: Precision reflects the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. researchgate.net It is typically expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the precision within the same laboratory but on different days, with different analysts, or with different equipment. For both repeatability and intermediate precision, an RSD of ≤ 2.0% is often considered acceptable. nih.gov

Robustness: Robustness evaluates the method's ability to remain unaffected by small, deliberate variations in the analytical parameters. nih.gov For a high-performance liquid chromatography (HPLC) method, this might involve slight changes in mobile phase composition, pH, column temperature, or flow rate. sphinxsai.com The method is considered robust if the RSD of the results under these varied conditions remains within acceptable limits, typically ≤ 2.0%.

The following interactive table summarizes typical validation parameters and their acceptance criteria for an HPLC method for this compound.

| Validation Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (RSD %) | ≤ 2.0% |

| Robustness (RSD %) | ≤ 2.0% |

Development of Reference Standards and Traceability for this compound

The availability and use of well-characterized reference standards are essential for achieving accurate and traceable analytical results for this compound. axios-research.com These standards serve as the benchmark against which samples are measured.

Primary Reference Standards: A primary reference standard is a substance of the highest purity, whose value is accepted without reference to other standards. For this compound, the establishment of a primary standard involves extensive characterization to confirm its identity and purity.

Secondary (Working) Reference Standards: Secondary, or working, standards are qualified against the primary reference standard. lgcstandards.comlgcstandards.comclearsynth.com These standards are used for routine analyses in quality control laboratories.

Traceability is the concept of linking a measurement result back to a stated reference, such as a primary standard, through an unbroken and documented chain of calibrations. This ensures that analytical results are comparable and consistent across different laboratories and over time. For this compound, this means that any analytical measurement can be traced back to the highly characterized primary reference material, providing confidence in the accuracy and reliability of the data.

Molecular and Cellular Mechanisms of Action in Preclinical and in Vitro Studies of Carbocisteine Diethyl Ester Hydrochloride

Antioxidant Activities of Carbocisteine (B549337) Diethyl Ester Hydrochloride at the Molecular Level

The antioxidant properties of Carbocisteine Diethyl Ester Hydrochloride are a cornerstone of its mechanism of action, primarily executed through direct interaction with reactive oxygen species and the upregulation of the body's intrinsic antioxidant defenses.

Free Radical Scavenging Mechanisms

This compound exhibits significant free radical scavenging capabilities. This action is attributed to the sulfhydryl group within its molecular structure, which can directly neutralize reactive oxygen species (ROS). By donating a hydrogen atom, it can stabilize highly reactive radicals, thereby preventing them from causing oxidative damage to cellular components like lipids, proteins, and DNA.

Modulation of Endogenous Antioxidant Systems (e.g., Nrf2, HO-1, GSH)

Beyond direct scavenging, this compound also enhances the cell's own antioxidant machinery. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The activation of Nrf2 is a critical step in the cellular defense against oxidative stress, as it translocates to the nucleus and binds to the antioxidant response element (ARE). This binding initiates the transcription of a suite of protective genes, including those responsible for the synthesis of Heme oxygenase-1 (HO-1) and enzymes involved in the production of Glutathione (GSH). The upregulation of these endogenous antioxidants fortifies the cell's capacity to neutralize oxidative threats.

Anti-inflammatory Pathways and Cellular Signaling Associated with this compound

The anti-inflammatory effects of this compound are mediated through its ability to interfere with several key signaling cascades and the production of pro-inflammatory molecules.

Inhibition of Pro-inflammatory Mediators (e.g., TNF-α)

A key aspect of the anti-inflammatory action of this compound is its ability to suppress the production of potent pro-inflammatory cytokines. Research has demonstrated that it can significantly reduce the expression and release of Tumor Necrosis Factor-alpha (TNF-α). By inhibiting mediators like TNF-α, the compound helps to dampen the inflammatory response, reducing its potential to cause tissue damage.

Modulation of Signaling Cascades (e.g., NF-κB, ERK1/2 MAPK)

This compound exerts its anti-inflammatory effects by modulating critical intracellular signaling pathways. It has been found to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. The compound can prevent the phosphorylation and subsequent degradation of IκBα, which in turn keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus. Furthermore, it can influence the Extracellular signal-regulated kinase 1/2 (ERK1/2) Mitogen-activated protein kinase (MAPK) pathway, another key regulator of inflammation.

Impact on Cell Adhesion Molecules (e.g., ICAM-1)

The inflammatory process involves the migration of leukocytes from the bloodstream to the site of inflammation, a process facilitated by cell adhesion molecules. This compound has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1) on the surface of endothelial cells. By reducing the levels of ICAM-1, the compound impedes the adhesion and subsequent transmigration of inflammatory cells, thereby limiting the inflammatory infiltrate into tissues.

Table of Research Findings on this compound's Mechanisms

| Mechanism Category | Specific Action | Key Molecules Involved | Outcome |

|---|---|---|---|

| Antioxidant | Free Radical Scavenging | Reactive Oxygen Species (ROS) | Neutralization of damaging free radicals. |

| Antioxidant | Modulation of Endogenous Systems | Nrf2, HO-1, GSH | Upregulation of cellular antioxidant defenses. |

| Anti-inflammatory | Inhibition of Pro-inflammatory Mediators | TNF-α | Reduction in the levels of key inflammatory cytokines. |

| Anti-inflammatory | Modulation of Signaling Cascades | NF-κB, ERK1/2 MAPK | Inhibition of pro-inflammatory gene transcription. |

| Anti-inflammatory | Impact on Cell Adhesion Molecules | ICAM-1 | Decreased adhesion and migration of inflammatory cells. |

Mucoregulatory Activity in Preclinical Models Related to this compound

Preclinical and in vitro research into the mucoregulatory properties of carbocisteine, the active molecule derived from compounds such as this compound, has elucidated several key mechanisms of action. These studies demonstrate that its primary effect is not simply to break down existing mucus, but rather to modulate the synthesis and composition of respiratory secretions at a cellular level.

The foundational mechanism of carbocisteine's mucoregulatory activity lies in its ability to rebalance (B12800153) the components of mucus glycoproteins. nih.govdrugbank.com In pathological respiratory conditions, there is often an imbalance in the types of mucins produced, specifically an increase in fucomucins relative to sialomucins, which contributes to increased mucus viscosity. nih.govdrugbank.com Carbocisteine addresses this by intracellularly stimulating the enzyme sialyl transferase. nih.govdrugbank.com This action increases the production of sialomucins, restoring a more normal, less viscous mucus composition. patsnap.com

Further in vitro investigations have shown that carbocisteine can normalize the viscosity of mucus by regulating the fucosylated and sialylated sugar chains on airway mucins. One study utilizing a MUC5AC fusion protein demonstrated that carbocisteine inhibited tumor necrosis factor-alpha (TNF-α)-induced increases in both the viscosity and the expression of sialyl-Lewis x-epitopes on the mucin protein.

In addition to modulating mucus composition, carbocisteine has been shown to regulate the expression of mucin genes. In rat models exposed to sulfur dioxide (SO₂), carbocisteine was found to inhibit the increased expression of Muc5ac mRNA and protein. nih.gov This suggests that the compound can directly influence the production of the primary gel-forming mucins at the genetic level.

The tables below summarize key findings from preclinical studies on the mucoregulatory effects of carbocisteine.

Table 1: Effect of Carbocisteine on Mucociliary Transport in a Rat Model of Bronchitis

| Parameter | Untreated Control Group | Carbocisteine-Treated Group | Significance |

| Mean Mucus Relative Transport Rate | 0.60 ± 0.17 | 0.73 ± 0.14 | P < 0.01 |

| Mucus Aspect | High incidence of purulent mucus | Significant decrease in rats with purulent mucus | P < 0.01 |

| Data from a study on rats with SO₂-induced hypersecretion. |

Table 2: Effect of Carbocisteine on Mucin Expression in a COPD Mouse Model

| Mucin Type | Effect of High-Dose Carbocisteine | Significance |

| Muc5b Overproduction | Significantly decreased | P < 0.01 |

| Muc5ac Overproduction | Significantly decreased | P < 0.001 |

| Muc5b/Muc5ac Ratio | Restored towards normal levels | P < 0.001 |

| Findings from a mouse model of Chronic Obstructive Pulmonary Disease (COPD) induced by cigarette smoke and lipopolysaccharide. |

These preclinical findings consistently show that the mucoregulatory action of carbocisteine is multifaceted. It involves the normalization of mucus glycoprotein (B1211001) synthesis, the regulation of mucin gene expression, and a consequent improvement in the rheological properties of mucus, which facilitates better mucociliary clearance. nih.gov Another proposed mechanism from animal models is an increase in chloride transport across the airway epithelium, which may further contribute to its mucoregulatory effect by improving airway surface liquid hydration.

Pharmacokinetic and Metabolic Investigations of Carbocisteine Diethyl Ester Hydrochloride in Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Carbocisteine (B549337)

Studies on Carbocisteine indicate that it is rapidly absorbed from the gastrointestinal tract following oral administration. nih.govdrugbank.com Peak serum concentrations are typically reached within 1 to 1.7 hours. nih.govdrugbank.com Once absorbed, Carbocisteine shows good penetration into lung tissue and bronchial secretions. nih.govdrugbank.com The primary route of elimination is through the urine, with a significant portion of the administered dose being excreted unchanged. nih.gov Reports indicate that approximately 30% to 60% of an oral dose of Carbocisteine is excreted in the urine without being metabolized. nih.govnih.gov

Metabolic Pathways and Metabolite Identification of Carbocisteine

The metabolism of Carbocisteine is complex and involves several biochemical pathways. nih.gov

Sulfoxidation and Other Biotransformation Routes

Historically, sulfoxidation was considered a major metabolic pathway for Carbocisteine. However, more recent studies have indicated that this may not be the predominant route. nih.gov Other significant biotransformation pathways include acetylation, decarboxylation, and ester glucuronidation. nih.gov These metabolic processes lead to the formation of various derivatives that are generally considered pharmacologically inactive. drugbank.com

Identification of Specific Metabolites (e.g., S-(carboxymethylthio)-L-cysteine, Carbocisteine Sulfoxide)

Several metabolites of Carbocisteine have been identified in urine. One notable metabolite is S-(carboxymethylthio)-L-cysteine (CMTC). nih.gov While Carbocisteine sulfoxide (B87167) has been a metabolite of interest, some studies have reported its absence in urine samples. nih.gov The formation of these metabolites can vary among individuals, potentially due to genetic polymorphisms in the metabolizing enzymes. nih.gov

Pharmacokinetic Modeling and Parameters in Animal Studies

Detailed pharmacokinetic parameters specifically for Carbocisteine Diethyl Ester Hydrochloride in animal models are not available in the reviewed literature. However, for the parent compound, Carbocisteine, pharmacokinetic studies in humans have been conducted. The kinetics of Carbocisteine are reported to fit a one-compartment open model. nih.gov The plasma half-life of Carbocisteine is approximately 1.33 hours. drugbank.comhpra.ie

Interactive Data Table: Pharmacokinetic Parameters of Carbocisteine in Humans

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 1 - 1.7 hours |

| Plasma Half-Life (t½) | ~1.33 hours |

Note: This data is for Carbocisteine in humans and may not be representative of this compound in animal models.

Bioavailability Assessment in Preclinical Models

Specific bioavailability data for this compound in preclinical models could not be identified. For Carbocisteine, oral bioavailability in humans has been reported to be low, at less than 10%. hpra.ie

Computational Chemistry and in Silico Studies of Carbocisteine Diethyl Ester Hydrochloride

Molecular Structure and Conformational Analysis of Carbocisteine (B549337) Diethyl Ester Hydrochloride

The foundation of any computational study is a precise understanding of the molecule's three-dimensional structure and its preferred conformations. Carbocisteine Diethyl Ester Hydrochloride is the hydrochloride salt of the diethyl ester of carbocisteine. Its structure features several rotatable bonds, leading to a flexible conformation.

Computational methods such as molecular mechanics and quantum mechanics (e.g., Density Functional Theory - DFT) are employed to perform conformational analysis. This process involves mapping the potential energy surface of the molecule by systematically rotating its flexible dihedral angles. The goal is to identify the lowest energy conformations (global and local minima), which represent the most stable and likely shapes the molecule will adopt. These studies can reveal key intramolecular interactions, such as hydrogen bonding, that stabilize certain conformers. The analysis provides crucial information on the spatial arrangement of functional groups, which is vital for understanding its chemical reactivity and potential biological interactions.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 92282-33-2 clearsynth.comcleanchemlab.com |

| Molecular Formula | C₉H₁₈ClNO₄S clearsynth.comnih.gov |

| Molecular Weight | 271.76 g/mol clearsynth.comnih.gov |

| IUPAC Name | ethyl (2R)-2-amino-3-(2-ethoxy-2-oxoethyl)sulfanylpropanoate;hydrochloride nih.govlgcstandards.com |

| InChI Key | GSNPQSJXDWPMJH-UHFFFAOYSA-N cymitquimica.com |

| Canonical SMILES | CCOC(=O)CSCC(C(=O)OCC)N.Cl lgcstandards.comcymitquimica.com |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry offers powerful techniques to elucidate the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For this compound, this could involve studying its synthesis, degradation pathways (e.g., hydrolysis of the ester groups), or metabolic transformations.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical in silico tools that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. benthamscience.com The fundamental principle is that the structure of a molecule dictates its activity and properties.

Developing a QSAR/QSPR model for this compound and its analogues would involve several steps:

Data Set Collection: Assembling a series of structurally related compounds with experimentally measured activity (e.g., mucolytic efficacy) or a specific property (e.g., solubility).

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., partial charges), steric (e.g., molecular volume), and topological (e.g., connectivity indices) features.

Model Development: Employing statistical methods, such as multiple linear regression (MLR), to build a mathematical equation that links the calculated descriptors to the observed activity or property. nih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Such a model could then be used to predict the activity or properties of new, unsynthesized derivatives, guiding the design of more potent or effective compounds.

In Silico Prediction of Permeability and Other Physicochemical Parameters

Before a compound can exert a biological effect, it must often cross biological membranes. Predicting absorption, distribution, metabolism, and excretion (ADME) properties is a critical application of in silico methods in drug discovery. For this compound, predicting parameters like intestinal or buccal permeability is essential to assess its potential for oral delivery. nih.govresearchgate.net

Computational models can estimate a variety of physicochemical parameters that influence a drug's pharmacokinetic profile. These models are often built using large datasets of compounds with known experimental values. benthamscience.com Key predicted parameters include lipophilicity (logP), aqueous solubility (logS), the number of hydrogen bond donors and acceptors, and molecular size. Regression analysis often shows that properties like permeability are influenced by a combination of factors including molecular volume, lipophilicity, hydrogen bonding capability, and molecular flexibility (number of rotatable bonds). nih.govresearchgate.net

Table 2: Computationally Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| XLogP3 | 0.5 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

| Rotatable Bond Count | 9 | PubChem nih.gov |

| Exact Mass | 271.0645069 Da | PubChem nih.gov |

| Topological Polar Surface Area (TPSA) | 104 Ų | PubChem nih.gov |

| Heavy Atom Count | 16 | PubChem nih.gov |

These in silico predictions provide a rapid and cost-effective way to screen compounds at the early stages of development, helping to prioritize candidates with favorable drug-like properties. nih.gov

Innovations in Pharmaceutical Development Research Utilizing Carbocisteine Diethyl Ester Hydrochloride

Drug Delivery System Exploration for Carbocisteine (B549337) Diethyl Ester Hydrochloride

The exploration of novel drug delivery systems aims to enhance the therapeutic efficacy and bioavailability of active pharmaceutical ingredients. For carbocisteine, research has focused on nanoparticle technology and controlled-release mechanisms.

Development of Solid Lipid Nanoparticles (SLN)

Solid Lipid Nanoparticles (SLNs) have been investigated as a promising alternative carrier system to traditional polymeric nanoparticles or liposomes for carbocisteine. sciforum.netjaptronline.com SLNs are formulated from physiological and biocompatible lipids, offering combined advantages of other colloidal carriers while avoiding many of their drawbacks. japtronline.com

Research efforts have focused on fabricating and evaluating carbocisteine-loaded SLNs. sciforum.net In these studies, SLNs were prepared using a high-pressure homogenization (HPH) method with glycerol (B35011) monostearate as the solid lipid and poloxamer 188 as a stabilizer to reduce particle size and improve bioavailability. sciforum.netjaptronline.com The quality-by-design (QbD) concept has been applied to optimize the process variables during development. japtronline.com Optimized batches of carbocisteine SLNs demonstrated favorable characteristics for potential therapeutic applications, particularly for targeting pulmonary diseases. sciforum.netjaptronline.com

Table 1: Physicochemical Properties of Optimized Carbocisteine-Loaded SLNs

| Parameter | Finding | Source(s) |

|---|---|---|

| Particle Size | 50 to 200 nm | sciforum.netjaptronline.com |

| Zeta Potential | -19 mV to -19.67 mV | sciforum.netjaptronline.com |

| Drug Release (%) | Up to 70.84% | sciforum.netjaptronline.com |

Controlled and Targeted Release Systems (e.g., pH-responsive, chronodelivery)

The development of controlled and targeted release systems is critical for optimizing drug efficacy. For carbocisteine, pH-responsive systems are particularly relevant due to the compound's pH-dependent stability. A pH-responsive drug delivery system is a smart system designed to release its payload in response to the specific acidic or alkaline environment of a pathological site, which can enhance therapeutic efficacy and selectivity without external stimuli. nih.gov

Studies have shown that the stability of carbocisteine solutions is significantly improved when the pH is maintained between 6.5 and 7.5, with an optimal pH around 7.0. google.comgoogle.com Formulations with a pH maintained between 6.5 and 7.25 demonstrate optimal control over the stability of carbocisteine and its impurities. google.com This inherent pH sensitivity makes carbocisteine a suitable candidate for pH-responsive delivery systems that can protect the drug in acidic environments (like the stomach) and trigger its release in more neutral or specific pH environments, thereby ensuring stability and targeted action. For instance, polymers like Eudragit® S100, which dissolve at pH levels above 7, could be used for enteric coatings to control release. mdpi.com While specific research on chronodelivery systems for carbocisteine diethyl ester hydrochloride is not widely documented, the principles of pH-responsive design are a primary focus for its controlled delivery.

Excipient Compatibility and Formulation Stability Studies for this compound

Drug-excipient compatibility studies are a mandatory and critical step in the preformulation stage to select appropriate excipients and ensure the stability of the final dosage form. nih.gov The potential for physical and chemical interactions between a drug and its excipients can directly affect the stability, bioavailability, and therapeutic efficacy of the final product. researchgate.net

For carbocisteine-loaded SLN formulations, compatibility studies were conducted using Fourier Transform Infrared Spectroscopy (FTIR). sciforum.netjaptronline.com The results of these analyses indicated that there were no significant interactions between carbocisteine and the excipients used, such as glycerol monostearate and poloxamer 188. sciforum.netjaptronline.comjaptronline.com Furthermore, accelerated stability studies performed on the optimized SLN formulation showed that the formulation was stable. sciforum.net

Stability Studies of this compound Active Pharmaceutical Ingredients and Intermediates

The stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that must be thoroughly investigated. nih.govresearchgate.net For carbocisteine, forced degradation studies have been conducted to understand its stability profile under various stress conditions and to develop stability-indicating analytical methods. nih.gov

These studies involved subjecting aqueous solutions of the API and syrup formulations to stress from heat, light, oxidation, and different pH values. nih.gov The findings revealed that carbocisteine degrades under specific conditions, leading to the formation of identifiable degradation products. nih.gov The stability is highly dependent on pH, with significant degradation observed at pH 5.0 in the presence of certain excipients. researchgate.net A patent for a stable pharmaceutical composition of carbocisteine noted that using a stabilizer composed of hydroxypropyl cellulose (B213188) and D-sodium gluconate resulted in excellent long-term stability, with the active component decreasing by only 0.3-0.4% after 36 months at 20°C. patsnap.com

Table 2: Summary of Forced Degradation Studies on Carbocisteine

| Stress Condition | Observation / Degradation Product Identified | Source(s) |

|---|---|---|

| Thermal Stress (60°C and 80°C at pH 5.0-7.0) | 5-oxo-thiomorpholine-3-carboxylic acid (lactam of carbocisteine) | nih.gov |

| Oxidative Stress (0.5% H₂O₂) | S-carboxymethyl-L-cysteine-(R/S)-sulphoxide (carbocisteine sulphoxide) | nih.gov |

| pH and Excipients | Formulations with sodium metabisulfite (B1197395) at pH 5.0 showed the greatest degradation. | researchgate.net |

Preformulation Studies for Novel Formulations Incorporating this compound

Preformulation is a foundational stage in drug development that involves the systematic characterization of the physicochemical properties of a drug substance, both alone and in combination with excipients. jddtonline.infojddtonline.info These studies provide essential data that guide the development of stable, safe, and effective dosage forms. irjmets.comimpactfactor.org Key areas of investigation include solubility, stability, polymorphism, crystallinity, and compatibility with excipients. irjmets.com

For a novel formulation of this compound, preformulation studies would generate critical data on its physical and chemical characteristics. This includes determining its solubility profile, assessing its stability under various environmental conditions as detailed in the forced degradation studies, and evaluating its compatibility with a range of pharmaceutical excipients. nih.govjddtonline.info Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffractometry (XRPD), and Scanning Electron Microscopy (SEM) would be employed to characterize the solid-state properties of the drug substance. researchgate.net The data gathered from these studies are fundamental to designing a robust formulation and manufacturing process.

Theoretical and Preclinical Drug Interaction Studies Involving this compound

While specific preclinical drug interaction studies for this compound are not extensively detailed in the available literature, this area represents an important component of drug development. Theoretical, or in silico, studies would typically be the first step. These computational models can predict potential interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, and drug transporters. This modeling helps to identify potential risks for drug-drug interactions early in the development process.

Following theoretical assessments, preclinical in vitro studies would be conducted. These experiments often use cell-based assays, such as Caco-2 cell monolayers, to evaluate intestinal permeability and the potential for interactions with drug transporters like P-glycoprotein. Further studies using human liver microsomes or hepatocytes would be performed to investigate the metabolic profile of the compound and its potential to inhibit or induce key metabolic enzymes. These theoretical and preclinical evaluations are essential for predicting how the drug might interact with other co-administered medications in a clinical setting.

Q & A

Q. How to effectively visualize complex degradation pathways of this compound in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.